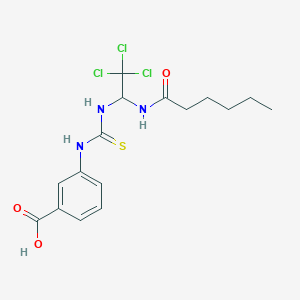![molecular formula C28H20Cl2O3 B11971596 (2Z,6E)-2,6-bis{[5-(4-chlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B11971596.png)
(2Z,6E)-2,6-bis{[5-(4-chlorophenyl)-2-furyl]methylene}cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,6E)-2,6-bis{[5-(4-chlorophenyl)-2-furyl]methylene}cyclohexanone is a complex organic compound characterized by its unique structure, which includes two furyl groups and two chlorophenyl groups attached to a cyclohexanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,6E)-2,6-bis{[5-(4-chlorophenyl)-2-furyl]methylene}cyclohexanone typically involves a multi-step process. One common method is the aldol condensation reaction between cyclohexanone and 5-(4-chlorophenyl)-2-furaldehyde. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide and conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance reaction efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
(2Z,6E)-2,6-bis{[5-(4-chlorophenyl)-2-furyl]methylene}cyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2Z,6E)-2,6-bis{[5-(4-chlorophenyl)-2-furyl]methylene}cyclohexanone involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
- (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone
- (2E,6E)-2,6-bis(3,4-dimethoxybenzylidene)cyclohexanone
- (2Z,6E)-2,6-dibenzylidenecyclohexanone
Uniqueness
Propiedades
Fórmula molecular |
C28H20Cl2O3 |
|---|---|
Peso molecular |
475.4 g/mol |
Nombre IUPAC |
(2E,6Z)-2,6-bis[[5-(4-chlorophenyl)furan-2-yl]methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C28H20Cl2O3/c29-22-8-4-18(5-9-22)26-14-12-24(32-26)16-20-2-1-3-21(28(20)31)17-25-13-15-27(33-25)19-6-10-23(30)11-7-19/h4-17H,1-3H2/b20-16-,21-17+ |
Clave InChI |
GNYPSIWZPPKCAD-ARHRGINZSA-N |
SMILES isomérico |
C1C/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)Cl)/C1 |
SMILES canónico |
C1CC(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971516.png)
![N-[(Z)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)ethenyl]benzamide](/img/structure/B11971522.png)
![(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11971527.png)


![N'~1~,N'~10~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}decanedihydrazide](/img/structure/B11971549.png)
![2,4-dibromo-6-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11971550.png)

![5-cyclohexyl-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11971566.png)

![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-furylmethylidene]acetohydrazide](/img/structure/B11971576.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11971583.png)

![4-{(E)-[(1H-benzimidazol-6-ylcarbonyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11971594.png)
